2-benzyl-6-phenylpyridazin-3(2H)-one
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Description
2-benzyl-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridazinone derivative that exhibits a diverse range of biological activities, including anti-inflammatory, analgesic, antitumor, and anticonvulsant effects. In
Scientific Research Applications
Acetylcholinesterase Inhibitors
2-Benzyl-6-phenylpyridazin-3(2H)-one derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors. For instance, a series of pyridazine analogues, including a compound similar to 2-benzyl-6-phenylpyridazin-3(2H)-one, were designed and synthesized, showing promising AChE inhibitory activity. Such compounds could be beneficial in treating diseases like Alzheimer's where AChE activity is a concern (Contreras et al., 2001).
Synthesis and Reactions
The compound has been a subject in the study of synthesis and reactions of pyridazine derivatives. Research has explored various methods to synthesize and modify this compound, contributing to the understanding of its chemical behavior and potential applications in medicinal chemistry (Issac, 1999).
Metal Chelates
Studies have also been conducted on the metal chelating properties of derivatives of 2-benzyl-6-phenylpyridazin-3(2H)-one. These investigations are crucial in understanding the coordination chemistry of these compounds and their potential applications in fields such as analytical chemistry (Rizkalla et al., 1983).
Anti-inflammatory and Analgesic Agents
Derivatives of 2-benzyl-6-phenylpyridazin-3(2H)-one have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. This research is significant in the development of new pharmaceutical compounds for pain and inflammation management (Loksha & Abd-Alhaseeb, 2020).
Functionalization via Nucleophilic Substitution
Another area of research involves the functionalization of 2-benzyl-6-phenylpyridazin-3(2H)-one through nucleophilic substitution reactions. This research contributes to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Verhelst et al., 2011).
Green Synthesis Applications
There has also been a focus on eco-friendly and atom-economical synthesis methods involving 2-benzyl-6-phenylpyridazin-3(2H)-one. This research is aligned with the growing need for sustainable and environmentally friendly chemical synthesis processes (Sung et al., 2013).
properties
IUPAC Name |
2-benzyl-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDNUMJAXHNKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-6-phenylpyridazin-3(2H)-one |
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